

Application Note: Subcutaneous Administration of JZL 195

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Compound of Interest

Compound Name: JZL 195

Cat. No.: B8081988

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Dual FAAH/MAGL Inhibition for Enhanced Endocannabinoid Signaling[1][2]

Abstract & Scope

This technical guide details the protocol for the subcutaneous (s.c.) administration of **JZL 195**, a potent dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[1][2] Unlike selective inhibitors (e.g., URB597 for FAAH or JZL184 for MAGL), **JZL 195** simultaneously blocks the degradation of the two primary endocannabinoids: anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[1][2][3][4]

This protocol is designed for researchers investigating nociception, anxiety, and neuroprotection in murine models.[1][2] It addresses the specific challenges of **JZL 195**, including its high lipophilicity, the necessity for precise vehicle formulation to prevent precipitation, and the therapeutic window required to separate analgesic efficacy from cannabimimetic side effects (e.g., catalepsy).[1][2]

Mechanism of Action & Rationale

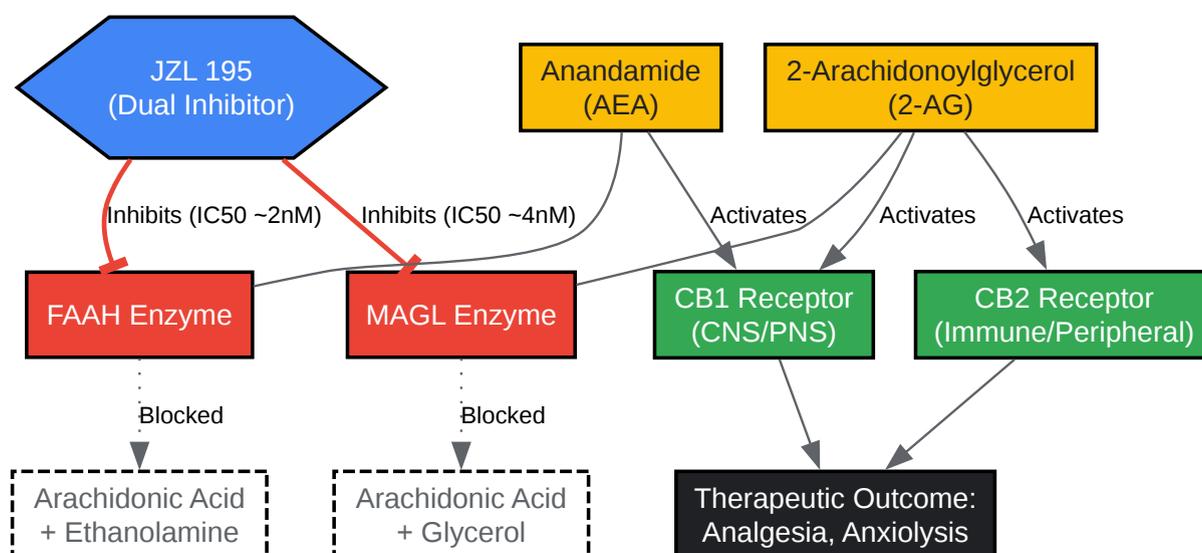
Why **JZL 195**? Endocannabinoid signaling is terminated by enzymatic hydrolysis.[1][2][4]

- FAAH degrades Anandamide (AEA).[1][2][3][4]
- MAGL degrades 2-Arachidonoylglycerol (2-AG).[1][2][3][4]

Selective inhibition often fails to produce maximal therapeutic effects due to compensatory mechanisms.[1][2] **JZL 195** creates a "cannabinoid flood" by blocking both exit routes, resulting in robust CB1/CB2 receptor activation.[1][2]

Signaling Pathway Diagram

The following diagram illustrates the dual-blockade mechanism.[1][2][4]



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Caption: **JZL 195** inhibits FAAH and MAGL, preventing endocannabinoid hydrolysis and activating CB receptors.[1][2][3][4][5]

Compound Properties & Formulation

JZL 195 is highly lipophilic and practically insoluble in water.[1][2] Successful administration requires a vehicle that utilizes a surfactant and a co-solvent.[1][2]

Property	Specification
Chemical Name	(4-nitrophenyl) 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate
Molecular Weight	433.46 g/mol
Solubility	DMSO (>20 mg/mL), Ethanol (>10 mg/mL), Water (Insoluble)
Storage	-20°C (Solid), -80°C (Stock solution in DMSO/Ethanol)

Recommended Vehicle Formulation (Standard Lipid Vehicle)

For subcutaneous injection, a 1:1:18 ratio of Ethanol : Emulphor (or Kolliphor EL) : Saline is the gold standard to maintain solubility and minimize tissue irritation.[\[1\]](#)[\[2\]](#)

Reagents:

- Ethanol (Absolute): Solubilizes the crystalline compound.[\[1\]](#)[\[2\]](#)
- Kolliphor EL (formerly Cremophor EL) or Tween 80: Surfactant to prevent precipitation upon contact with aqueous saline.[\[1\]](#)[\[2\]](#)
- Sterile Saline (0.9% NaCl): Bulk diluent.[\[1\]](#)[\[2\]](#)

Formulation Protocol (Example: 10 mL at 2 mg/mL):

- Weigh 20 mg of **JZL 195** powder.[\[1\]](#)[\[2\]](#)[\[6\]](#)
- Dissolve completely in 0.5 mL of Ethanol (warm to 37°C if necessary). Ensure no crystals remain.[\[1\]](#)[\[2\]](#)
- Add 0.5 mL of Kolliphor EL (or Tween 80) to the ethanol solution. Vortex vigorously for 30 seconds.[\[1\]](#)
- Slowly add 9.0 mL of sterile saline dropwise while vortexing.

- Critical Step: Adding saline too quickly can cause the compound to crash out of solution. [1][2]
- Result: A milky white suspension or clear emulsion.[1][2] This is stable for immediate use. [1][2]

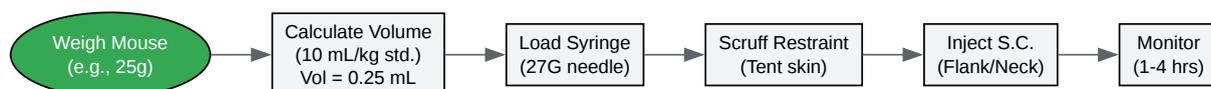
Experimental Protocol: Subcutaneous Administration

A. Dose Selection Guide

Dosing depends on the desired endpoint.[1][2] **JZL 195** exhibits a therapeutic window where analgesia occurs at lower doses than motor side effects (tetrad effects).[1][2]

Dose (mg/kg)	Target Effect	Observations
1.5 - 4.0	Analgesia (Neuropathic)	Significant reduction in mechanical/cold allodynia.[1][2] Minimal motor impairment.
10.0 - 18.0	Maximal Efficacy	Strong anti-nociception.[1][2] Potential for mild catalepsy or sedation.[1][2]
20.0 - 40.0	Cannabimimetic	Full "tetrad" effects: hypothermia, catalepsy, hypolocomotion (mimics THC). [1][2]

B. Injection Workflow



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Caption: Step-by-step workflow for subcutaneous administration of **JZL 195** in mice.[1][2]

Detailed Steps:

- Animal Prep: Weigh the mouse accurately. The standard injection volume for s.c. in mice is 10 mL/kg.[1][2]
 - Calculation: For a 25g mouse, Volume = 0.25 mL.[1][2]
- Restraint: Using the "scruff" technique, firmly grasp the loose skin at the back of the neck/shoulders to create a "tent."[1][2]
- Injection: Insert a 27G or 30G needle into the subcutaneous space (the void created by the tent).[1][2]
 - Tip: Aspirate slightly to ensure you have not entered a blood vessel.[1][2]
- Delivery: Inject the solution at a moderate pace. A small bolus (bump) should be palpable under the skin.[1][2]
- Post-Injection: Return the animal to the home cage. **JZL 195** has a slower onset via s.c.[1][2] compared to i.p.; allow 60–120 minutes for peak effect before behavioral testing.

Pharmacokinetics & Pharmacodynamics

- Onset: Slower absorption than intraperitoneal (i.p.) injection.[1][2] Behavioral effects typically manifest within 30–60 minutes.[1][2]
- Duration: Long-lasting.[1][2] Inhibition of FAAH and MAGL activity in the brain can persist for >24 hours after a single high dose, though peak behavioral effects usually subside within 4–6 hours.[1][2]
- Biomarkers:
 - Brain Levels: Expect >10-fold increase in AEA and 2-AG levels in brain tissue at 2 hours post-injection (18-20 mg/kg).[2]
 - Enzyme Activity: Near-complete (>90%) inhibition of brain FAAH and MAGL activity.[1][2]

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Precipitation in Syringe	Saline added too fast or insufficient surfactant.[1][2]	Re-prepare vehicle.[1][2] Add saline dropwise.[1][2] Ensure 1:1 ratio of Ethanol:Surfactant.[1][2]
Injection Site Irritation	High ethanol concentration or volume.[1][2]	Do not exceed 5-10% ethanol in final volume.[1][2] Rotate injection sites for chronic dosing.
Lack of Effect	Degradation of compound.[1][2][4]	JZL 195 is an ester; avoid prolonged storage in aqueous solution.[1][2] Prepare fresh daily.
Sedation Masks Analgesia	Dose too high.[1][2]	Titrate down. The ED50 for allodynia (~2 mg/kg) is much lower than for catalepsy (~17 mg/kg).[1][2]

Safety & Handling

- Hazard: **JZL 195** is a bioactive enzyme inhibitor.[1][2][3] Wear gloves, safety glasses, and a lab coat.[1]
- Solvents: Ethanol and DMSO are permeation enhancers; if the solution spills on skin, the drug will be absorbed rapidly.[1][2]
- Disposal: Dispose of sharps and biological waste according to institutional EHS guidelines for chemical hazards.

References

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